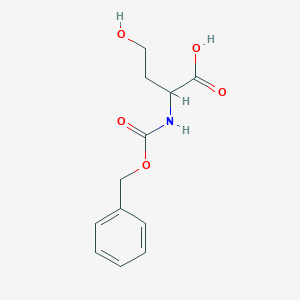

Cbz-DL-homoserine

Description

Significance of Cbz-DL-Homoserine in Modern Organic Synthesis

In modern organic synthesis, protected amino acids like this compound serve as crucial building blocks for constructing molecules with defined structures and functionalities. The Cbz group protects the amine during various synthetic manipulations, preventing unwanted side reactions. The presence of the free carboxyl group and the primary alcohol in the homoserine side chain allows for further chemical modifications, such as esterification, amidation, or oxidation, enabling the synthesis of a wide range of derivatives. While specific detailed research findings on the synthesis utilizing this compound from the search results were limited, the general utility of Cbz-protected amino acids in complex molecule synthesis is well-established organic-chemistry.orgmdpi.comchemicalbook.com.

Role of this compound as a Chiral Building Block

Although this compound is a racemic mixture, it is significant in the context of chiral synthesis. DL-homoserine itself is recognized as a chiral building block nextpeptide.comsigmaaldrich.com. This compound, as a protected form, can be subjected to chiral resolution techniques (e.g., enzymatic or chemical methods) to obtain the enantiopure Cbz-L-homoserine or Cbz-D-homoserine csic.es. These enantiopure forms are invaluable chiral building blocks for synthesizing stereochemically defined natural products, pharmaceuticals, and other fine chemicals, where the specific stereochemistry is critical for biological activity mdpi.comsigmaaldrich.comchemscene.com. Research has demonstrated the stereoselective synthesis of enantiopure homoserine derivatives, highlighting the importance of homoserine as a chiral precursor csic.es.

Overview of this compound in Peptide and Peptidomimetic Chemistry

Cbz-protected amino acids are fundamental components in peptide synthesis, both in solution phase and solid-phase approaches spbu.ru. The Cbz group is a common Nα-protecting group used during the formation of peptide bonds. While this compound is a racemate, it can be used in the synthesis of racemic peptides or peptidomimetics. More commonly, its enantiopure forms, obtained through resolution, would be incorporated into peptides or peptidomimetics to control the stereochemistry of the resulting molecule sigmaaldrich.com. Peptidomimetics, molecules that mimic the structural or functional properties of peptides, often incorporate modified or unnatural amino acids like homoserine to achieve desired properties such as increased stability or altered biological activity sigmaaldrich.comgoogle.combeilstein-journals.org. The Cbz group can be selectively removed, typically by hydrogenolysis, after peptide coupling to allow for further chain elongation spbu.ruorganic-chemistry.org.

This compound within Broader Biochemical Pathway Investigations

Homoserine is an intermediate in the biosynthesis of several amino acids, including methionine, threonine, and isoleucine, and plays a role in one-carbon metabolism in various organisms gla.ac.uk. While this compound itself is a synthetic derivative and not a direct intermediate in natural biochemical pathways, studies involving homoserine and its derivatives are relevant to understanding these pathways. For example, research on enzymes involved in homoserine metabolism, such as homoserine O-acetyltransferase and O-acetyl-L-homoserine sulfhydrylase, utilizes homoserine and related compounds to investigate enzyme mechanisms and potential inhibitors researchgate.netjst.go.jpnih.gov. Additionally, N-acyl homoserine lactones, derived from homoserine, are crucial signaling molecules in bacterial quorum sensing acs.orguni-hamburg.de. Studies investigating these biochemical processes may involve synthetic homoserine derivatives, including protected forms, as probes or substrates, although direct use of this compound in this context was not prominently featured in the search results. However, Cbz-protected homoserine lactone has been used in biochemical studies biosynth.comcymitquimica.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXPAGGJJMSWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Cbz Dl Homoserine and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches to Homoserine Stereoisomers

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of amino acids, including homoserine and its stereoisomers. These methods often involve cascade reactions utilizing multiple enzymes in a single reaction vessel.

One-pot cyclic cascade systems have been developed for the stereoselective synthesis of L- and D-homoserine. These systems couple different enzymatic reactions to achieve the desired product with high stereochemical control. A notable example involves the combination of an aldol (B89426) reaction and a stereoselective transamination. In such a system, a class II pyruvate (B1213749) aldolase (B8822740) can be coupled with an appropriate S- or R-selective transaminase. This tandem approach allows for the synthesis of homoserine stereoisomers from simple starting materials like formaldehyde (B43269) and alanine, with pyruvate being recycled within the cascade, thus shifting the equilibrium towards product formation. pitt.educhem960.com This substrate cycling contributes to the efficiency of the process.

Research findings have demonstrated the effectiveness of this tandem approach. For instance, a system combining a class II pyruvate aldolase from E. coli with specific transaminases has successfully produced L- and D-homoserine with high enantiomeric excess (>99%). chem960.com

A critical factor in the scalability and efficiency of biocatalytic aldol additions is the tolerance of the aldolase enzyme to the concentration of the aldehyde substrate. Aldehydes can be reactive and potentially inhibitory to enzymes. Studies have investigated the tolerance of pyruvate aldolases to formaldehyde, a common substrate in homoserine synthesis. A class II pyruvate aldolase from E. coli has been reported to tolerate formaldehyde concentrations up to 1.4 M. chem960.com This high tolerance is advantageous for achieving high product concentrations in biocatalytic cascade systems.

While microbial fermentation is a traditional route for producing some amino acids, it faces challenges for homoserine production. These challenges can include complex metabolic regulation, competing pathways, and the potential for byproduct formation (such as acetic acid) that can inhibit cell growth and reduce yield and productivity.

Biocatalytic approaches using isolated enzymes or resting/lyophilized cells offer alternatives to traditional fermentation. These methods can provide better control over the reaction pathway, minimize byproduct formation, and allow for higher substrate concentrations, potentially leading to higher product titers and productivity compared to fermentation with growing cells. Lyophilized whole cells containing co-expressed aldolase and transaminase activities have been explored as biocatalysts for L-homoserine synthesis, demonstrating comparable or better results than fermentation and cell-free extracts in some cases.

Classical Organic Synthesis Strategies for Cbz-DL-Homoserine

Classical organic synthesis provides a straightforward route to this compound through the direct protection of the amine group of DL-homoserine.

The most common method for synthesizing this compound involves the N-protection of DL-homoserine using benzyl (B1604629) chloroformate (Cbz-Cl). This reaction is typically carried out in the presence of a base to neutralize the acid (HCl) generated during the reaction and to ensure the amine is in its reactive, deprotonated form.

The reaction proceeds via the nucleophilic attack of the amino group of DL-homoserine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of chloride and a proton. This results in the formation of a carbamate (B1207046) linkage, where the benzyl group serves as the protecting group.

A typical procedure involves reacting DL-homoserine with benzyl chloroformate in an aqueous solution containing a base such as sodium carbonate or sodium bicarbonate at controlled temperatures, often around 0°C. The Cbz-protected amino acid can then be isolated and purified. This method is widely used due to the commercial availability of DL-homoserine and benzyl chloroformate and the relatively simple reaction conditions.

Regioselective and Stereoselective Synthesis of Cbz-Homoserine Analogues

Regioselective and stereoselective synthesis are paramount in the preparation of Cbz-homoserine analogues to ensure the correct functional group modification and the desired spatial arrangement of atoms. While direct information on the regioselective and stereoselective synthesis specifically of this compound analogues is not extensively detailed in the search results, related strategies in amino acid and homoserine lactone synthesis provide relevant insights.

Stereoselective synthesis of rigidified homoserine analogues has been reported, often employing techniques such as ring-closing metathesis. scispace.comnih.gov For instance, the reaction of a hydroxy derivative in the presence of a ruthenium catalyst yielded a spiro compound, which could then be further transformed into an α,β-unsaturated ketone. nih.gov Another approach to stereoselective synthesis of cyclic α-amino acids, which are structurally related to homoserine derivatives, involves the Strecker reaction using chiral auxiliaries or starting materials. nih.govrenyi.hu These methods highlight the importance of catalyst choice and starting material design in controlling the stereochemical outcome.

Data on specific yields and diastereomeric ratios for the synthesis of rigidified homoserine analogues using ring-closing metathesis have been documented. For example, one reaction yielded spiro compounds in 72% yield. nih.gov Another ruthenium-catalyzed ring-closing metathesis reaction of a diastereoisomerically pure substrate gave a cyclic α-amino acid methyl ester in 96% yield with high diastereomeric excess (>98% de). nih.gov

While these examples focus on homoserine analogues or related amino acids, the principles of employing specific catalysts, chiral starting materials, and optimized reaction conditions are directly applicable to achieving regioselectivity and stereoselectivity in the synthesis of Cbz-protected homoserine derivatives.

Optimization of Reaction Conditions for Cbz-Protection

The optimization of reaction conditions for the introduction of the Cbz (carbobenzoxy) protecting group is a critical aspect of synthesizing this compound. The Cbz group is commonly used to protect amines in organic synthesis, including amino acids, by converting them into less reactive carbamates. total-synthesis.comyoutube.commasterorganicchemistry.comwikipedia.org

Cbz protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) or other activated Cbz reagents in the presence of a base. total-synthesis.comyoutube.comwikipedia.orgreddit.com Common bases include carbonate bases (like sodium carbonate) or organic bases. total-synthesis.comwikipedia.org The base is necessary to neutralize the HCl generated during the reaction. total-synthesis.comreddit.com

Optimization studies for Cbz protection often focus on factors such as solvent, temperature, reaction time, and the choice and amount of base and protecting group reagent. For instance, studies on the optimization of reactions involving Cbz-protected compounds have evaluated different temperatures and solvents to maximize yield and minimize degradation. researchgate.net One reported method for producing N-protected amino acids, including Cbz-glycine, involves reacting the amino acid with Cbz-Cl under alkaline conditions, followed by crystallization. google.com This process avoids extraction and concentration steps, suggesting an optimized approach for isolation. google.com

Detailed research findings on optimizing Cbz protection conditions for specific amino acids or related structures are available. For example, an optimized procedure for the synthesis of (S)-vinylglycine from (S)-methionine involved a solvent-free pyrolysis step at high temperature, yielding Cbz-protected vinylglycine in high yield with minimal side products. nih.gov This highlights how the specific substrate can influence the optimal conditions required for efficient Cbz protection and subsequent transformations.

In the context of this compound synthesis, optimizing the Cbz protection step would involve systematically evaluating these parameters to achieve high yields of the desired N-protected product while minimizing epimerization or side reactions of the homoserine scaffold.

Synthesis of this compound Lactone Derivatives

Homoserine lactone derivatives are important intermediates and analogues of N-acylhomoserine lactones (AHLs), which are bacterial signaling molecules. mdpi.comnih.govresearchgate.netnih.govbeilstein-journals.org The synthesis of this compound lactone derivatives involves specific methodologies, including the preparation of N,N-disubstituted lactones, oxidative radical fragmentation, and in situ cyclization.

Preparation of N,N-Disubstituted Homoserine Lactones

The preparation of N,N-disubstituted homoserine lactones often involves starting materials like N-substituted hydroxyproline (B1673980) esters. mdpi.comnih.gov A reported method for preparing N,N-disubstituted homoserine lactones utilized a procedure involving the reduction of N-acetoxymethyl groups. mdpi.com This approach allows for the introduction of two substituents on the nitrogen atom of the homoserine lactone core.

Research has shown that N,N-disubstituted AHL analogs can be synthesized, and their biological activity, such as inhibiting violacein (B1683560) production in Chromobacterium violaceum, has been studied. mdpi.comnih.gov Specific examples of synthesized N,N-disubstituted homoserine lactones include N-sulfonyl derivatives, carbamoyl (B1232498) derivatives, and N-alkyl-N-sulfonyl homoserine lactones, some of which exhibited promising inhibitory activity. mdpi.comnih.gov

Oxidative Radical Fragmentation in Homoserine Lactone Synthesis from Hydroxyproline Derivatives

Oxidative radical fragmentation is a key step in the synthesis of homoserine lactones, particularly when starting from hydroxyproline derivatives. This methodology involves the scission of the pyrrolidine (B122466) ring of hydroxyproline esters. mdpi.comnih.govdntb.gov.uacsic.es

A common approach utilizes reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and iodine to induce oxidative radical fragmentation. mdpi.com This process leads to the formation of a 4-hypoiodite intermediate, followed by homolytic cleavage of the O-I bond upon visible light irradiation. mdpi.com The resulting O-radical undergoes regioselective β-fragmentation, cleaving the C4-C5 bond of the pyrrolidine ring and generating an N-substituted β-aminoaldehyde. mdpi.com This scission has been reported for various N-substituted hydroxyproline derivatives, including N-carbamoyl and N-acyl derivatives. mdpi.com

This fragmentation strategy avoids the use of commercial amino-γ-lactone, which is prone to epimerization during N-acylation. mdpi.com The resulting β-aminoaldehyde intermediates are then amenable to further transformations to yield the desired homoserine lactones. mdpi.comnih.gov

In Situ Cyclization in Homoserine Lactone Formation

Following the oxidative radical fragmentation of hydroxyproline derivatives, the resulting N-substituted β-aminoaldehyde intermediates undergo reduction and in situ cyclization to form homoserine lactones. mdpi.comnih.govdntb.gov.uacsic.es This tandem process allows for the efficient formation of the lactone ring.

The in situ cyclization occurs after the reduction of the aldehyde functionality. mdpi.comnih.gov This sequence directly furnishes the homoserine lactone ring with high optical purity in some cases. mdpi.comnih.gov This methodology provides a straightforward route to various homoserine lactones, including both N-substituted and N,N-disubstituted amino lactones. mdpi.com

The synthesis of homoserine lactone from methionine via a lactone intermediate also involves lactonization, which can occur through multiple chemical mechanisms. nih.govgoogle.com Studies investigating the mechanism of lactonization of S-adenosyl-L-methionine (SAM) have ruled out indirect mechanisms like elimination based on deuterium (B1214612) incorporation experiments. nih.gov

Orthogonal Protecting Group Strategies in this compound Chemistry

Orthogonal protecting group strategies are essential in the synthesis of complex molecules, including those derived from this compound, particularly when multiple functional groups require selective manipulation. organic-chemistry.orgbham.ac.ukwiley-vch.de An orthogonal strategy involves using different protecting groups that can be removed under distinct, non-interfering conditions. organic-chemistry.orgbham.ac.uk

The Cbz group is a widely used protecting group for amines due to its stability under various reaction conditions, including basic and moderately acidic environments. total-synthesis.commasterorganicchemistry.com Its removal is typically achieved through hydrogenolysis, often using palladium-based catalysts, or with strong acids or Lewis acids under specific conditions. total-synthesis.commasterorganicchemistry.comwikipedia.org This distinct deprotection method makes the Cbz group orthogonal to other common protecting groups like Boc (removable by acid) and Fmoc (removable by base). total-synthesis.commasterorganicchemistry.comorganic-chemistry.org

In this compound chemistry, orthogonal protection strategies would be employed when other functional groups in the molecule, such as hydroxyl groups or carboxylic acids, also require protection. By selecting protecting groups with different cleavage conditions, selective deprotection and subsequent reactions can be performed without affecting the Cbz-protected amine or other protected functionalities. For example, a molecule containing both a Boc-protected amino group and a Cbz-protected amino group would allow for the selective removal of the Boc group under acidic conditions while leaving the Cbz group intact. masterorganicchemistry.comorganic-chemistry.org

The development of efficient orthogonal protecting group strategies is crucial for convergent synthesis and the construction of molecules with multiple reactive centers, ensuring control and selectivity throughout the synthetic route. bham.ac.uk

Cbz Group Compatibility with Other Protecting Groups (e.g., Boc, Fmoc)

The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry. Its effectiveness often relies on its compatibility and orthogonality with other protecting groups present in a molecule, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). Orthogonality refers to the ability to remove one protecting group selectively in the presence of others.

The Cbz group is generally stable under acidic and basic conditions that are typically used to remove Boc and Fmoc groups, respectively. This differential lability allows for selective deprotection strategies in multi-functionalized molecules.

Cbz and Boc Compatibility: The Cbz group is orthogonal to the Boc group. Boc is readily removed by treatment with strong acids like trifluoroacetic acid (TFA) or HCl. masterorganicchemistry.comwikipedia.org Under these acidic conditions, the Cbz group typically remains intact, although harsh acidic conditions can potentially cleave it. total-synthesis.com Conversely, the Cbz group is commonly removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst like Pd/C). masterorganicchemistry.comtotal-synthesis.com Boc groups are generally stable under these hydrogenolysis conditions, making it possible to selectively remove Cbz in the presence of Boc. highfine.com This orthogonality is well-established and widely used in the synthesis of complex peptides and other nitrogen-containing compounds. masterorganicchemistry.comhighfine.com

Cbz and Fmoc Compatibility: The Cbz group is considered quasi-orthogonal to the Fmoc group. total-synthesis.com Fmoc is highly labile to bases, with removal typically achieved using secondary amines like piperidine (B6355638) in a solvent such as DMF. masterorganicchemistry.comwikipedia.org The Cbz group is generally stable under these basic conditions. total-synthesis.com However, the Cbz group can also be removed by hydrogenolysis, a condition that can, in some cases, affect the Fmoc group, although Fmoc is generally stable to hydrogenation. highfine.comtotal-synthesis.com Despite this potential overlap in hydrogenolysis conditions, the significant difference in lability towards acid (Cbz more stable) and base (Fmoc more labile) allows for their effective use in orthogonal protection schemes. enamine.net

The compatibility of Cbz with Boc and Fmoc is crucial in synthetic strategies where multiple functional groups require temporary protection and selective deprotection at different stages. This is particularly relevant in peptide synthesis, where differential protection of the N-terminus and amino acid side chains is essential for controlled coupling reactions. wikipedia.org

Selective Deprotection Methodologies for Cbz-Protected Amines

The selective removal of the Cbz protecting group is a key step in many synthetic sequences involving protected amines, including those related to this compound. The primary method for Cbz deprotection is catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This method involves treating the Cbz-protected amine with a source of hydrogen gas in the presence of a metal catalyst, most commonly palladium on activated charcoal (Pd/C). masterorganicchemistry.comhighfine.com

Catalytic Hydrogenolysis:

Mechanism: Hydrogenolysis cleaves the benzylic carbon-oxygen bond of the carbamate, releasing toluene, carbon dioxide, and the free amine. total-synthesis.com

Conditions: The reaction is typically carried out under mild conditions, often at room temperature and atmospheric pressure. highfine.com Various hydrogen sources can be used, including hydrogen gas, cyclohexadiene, 1,4-cyclohexadiene, ammonium (B1175870) formate, and formic acid. highfine.com

Selectivity: Catalytic hydrogenolysis is highly selective for the Cbz group and is generally compatible with a wide range of other functional groups, including Boc carbamates, alkyl esters, and many side-chain protecting groups used in peptide synthesis. wikipedia.orghighfine.comacs.org However, functional groups susceptible to reduction, such as nitro groups, alkenes, alkynes, and benzyl ethers, may also be affected. organic-chemistry.org The presence of certain functional groups or catalysts can sometimes lead to competing reactions. acs.org For instance, while Boc is generally stable to hydrogenolysis, Cbz can be removed selectively in the presence of Boc. highfine.com Conversely, Boc can be removed with acid without affecting Cbz. highfine.com

Alternative Deprotection Methods:

While hydrogenolysis is the most common method, alternative strategies exist for Cbz deprotection, particularly when hydrogenolysis is not suitable due to the presence of sensitive functional groups.

Strong Acid Cleavage: Strong acids such as HBr can cleave the Cbz group. highfine.com However, this method is less selective and can affect other acid-sensitive groups like Boc. highfine.comiris-biotech.de

Nucleophilic Deprotection: Recent methodologies have explored nucleophilic approaches. For example, treatment with 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) tribasic in N,N-dimethylacetamide at elevated temperatures (e.g., 75 °C) has been shown to deprotect Cbz (and Alloc) carbamates. acs.orgorganic-chemistry.org This method offers an alternative for substrates sensitive to hydrogenolysis or Lewis acids. acs.orgorganic-chemistry.org

Transition Metal Catalysis (Non-Hydrogenolytic): Beyond standard hydrogenolysis, other transition metal-catalyzed methods exist. Some methods using Ni(0) or Pd(0) can cleave Cbz groups under conditions different from standard hydrogenolysis. total-synthesis.com

Table 1: Selective Deprotection Conditions for Cbz, Boc, and Fmoc Groups

| Protecting Group | Common Deprotection Method | Conditions | Compatibility with Cbz | Compatibility with Boc | Compatibility with Fmoc |

| Cbz | Catalytic Hydrogenolysis | H₂, Pd/C, various solvents, RT, 1 atm masterorganicchemistry.comhighfine.com | N/A | Stable highfine.com | Generally Stable highfine.comtotal-synthesis.com |

| Strong Acid Cleavage | HBr highfine.com | N/A | Cleaved iris-biotech.de | Stable total-synthesis.com | |

| Nucleophilic Deprotection | 2-mercaptoethanol, K₃PO₄, DMA, 75 °C acs.orgorganic-chemistry.org | N/A | Stable acs.org | Stable acs.org | |

| Boc | Acidolysis | TFA or HCl, various solvents masterorganicchemistry.comwikipedia.org | Stable highfine.com | N/A | Stable enamine.net |

| Fmoc | Basicity | Piperidine in DMF, etc. masterorganicchemistry.comwikipedia.org | Stable total-synthesis.com | Stable nih.gov | N/A |

Iii. Cbz Dl Homoserine in Peptide and Protein Chemistry Research

Application of Cbz-DL-Homoserine in Solid-Phase Peptide Synthesis (SPPS) and Solution Phase Synthesis

The Cbz group was one of the earliest amino-protecting groups developed for peptide synthesis, introduced by Bergmann and Zervas in 1932. core.ac.ukrhhz.net This development was crucial for enabling the controlled synthesis of peptides in solution. core.ac.uk While solid-phase peptide synthesis (SPPS), developed later by Merrifield, revolutionized peptide synthesis by simplifying purification and allowing for automation, the principles of protecting group chemistry established in solution phase synthesis were adapted for SPPS. core.ac.uk

Cbz-protected amino acids, including this compound, can be employed in both solid-phase and solution-phase peptide synthesis strategies. In SPPS, the peptide chain is built stepwise while anchored to an insoluble solid support. core.ac.uk The protected amino acid is coupled to the growing peptide chain, followed by deprotection of the N-terminus to allow for the addition of the next amino acid. core.ac.ukpeptide.com Cbz is typically removed by hydrogenolysis.

Solution phase synthesis involves coupling peptide segments or individual amino acids in a homogeneous solution. core.ac.uk This method is often used for the synthesis of larger peptide segments or for specific coupling reactions that are not amenable to solid-phase conditions. peptide.com this compound can serve as a building block in solution phase synthesis, participating in amide bond formation with other amino acids or peptide fragments. The choice between SPPS and solution phase synthesis, and thus the application of this compound in either, depends on factors such as the desired peptide length, sequence, and required purity.

This compound as a Precursor for Unnatural Amino Acids and Peptidomimetics

This compound can serve as a versatile starting material for the synthesis of unnatural amino acids and peptidomimetics. Unnatural amino acids are non-proteinogenic amino acids that are incorporated into peptides or proteins to modify their properties, such as stability, conformation, or biological activity. Peptidomimetics are compounds that mimic the structural or functional properties of peptides but often have improved characteristics like increased stability against enzymatic degradation or enhanced bioavailability. beilstein-journals.org

Design and Synthesis of Peptidomimetics Incorporating Homoserine Scaffolds

Homoserine, with its γ-hydroxyl group, offers a site for chemical modification, making it a useful scaffold for designing peptidomimetics. By modifying the hydroxyl group or incorporating the homoserine backbone into cyclic or constrained structures, researchers can create molecules with altered conformational preferences and biological activities. beilstein-journals.orgexplorationpub.com

While specific examples of peptidomimetics derived directly from this compound in the provided search results are limited, the use of protected homoserine derivatives as building blocks for modified peptides and peptidomimetics is a recognized strategy. For instance, homoserine lactone, which can be formed from homoserine, has been explored in the context of modifying peptide structures. massbank.eupeptide.com The incorporation of unnatural residues, including those derived from homoserine, into peptide sequences can lead to peptidomimetics with enhanced stability or specific structural features. beilstein-journals.orgnih.gov Studies on β-peptides, which incorporate β-amino acids like β³-homoserine, have shown that these modifications can influence helical stability. nih.gov

Homoserine-Derived Scaffolds for Modifying Peptide Conformation and Stability

The ability of homoserine side chains to potentially form intramolecular hydrogen bonds can also play a role in shaping peptide conformation. nih.gov By strategically placing homoserine residues within a peptide sequence, researchers can potentially induce or stabilize desired turns or helical structures, leading to peptidomimetics with constrained conformations and potentially improved biological activity or stability against proteases. nih.govnih.gov

Role of this compound in Peptide Ligation Strategies

Peptide ligation is a powerful technique for joining smaller peptide segments to create larger peptides or proteins, particularly those that are challenging to synthesize by standard stepwise methods. rhhz.netmdpi.com Cbz-protected amino acids, including this compound, can be involved in peptide ligation strategies as components of the peptide segments being ligated.

While Native Chemical Ligation (NCL) typically involves the reaction of a peptide with a C-terminal thioester and a peptide with an N-terminal cysteine, other ligation strategies exist. mdpi.comneb.com The α-ketoacid-hydroxylamine (KAHA) ligation, for instance, can result in the formation of a homoserine residue at the ligation site. nih.govnih.gov This suggests that homoserine, and by extension, protected forms like this compound (as a precursor or component), can be relevant in developing and applying such ligation methods. The use of unnatural residues, such as homoserine introduced via KAHA ligation, can also contribute to the serum stability of the resulting peptides. nih.gov

The historical significance of the Cbz group in enabling controlled peptide synthesis also underpins its indirect role in the development of strategies that eventually led to modern ligation techniques by establishing fundamental principles of amino protection and controlled coupling. rhhz.net

Iv. Biochemical and Enzymatic Investigations Involving Homoserine Derivatives

Studies on Homoserine Lactone Hydrolases (AHL Lactonases) and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate group behaviors, such as virulence factor production and biofilm formation. nih.govnih.gov In many Gram-negative bacteria, this process is mediated by N-acyl-L-homoserine lactones (AHLs) as signaling molecules. nih.govfrontierspartnerships.org The disruption of QS, a strategy known as quorum quenching (QQ), is a promising approach for developing anti-infection therapies. nih.gov Enzymes that can inactivate AHLs, such as AHL lactonases, are of significant interest. nih.govnih.gov These enzymes, also known as AiiA (autoinducer inactivation), hydrolyze the ester bond in the homoserine lactone ring of AHLs, rendering the signaling molecules inactive. nih.govmdpi.com

The AHL lactonase from Bacillus thuringiensis is a metalloenzyme containing two zinc ions in its active site, which are crucial for catalysis. nih.govnih.gov Structural studies of this enzyme, including its complex with the product L-homoserine lactone, have provided detailed insights into its substrate binding site. nih.govresearchgate.net The active site features a hydrophobic channel that accommodates the acyl chain of the AHL substrate. researchgate.net

While direct crystallographic studies with Cbz-homoserine lactone are not extensively documented in the reviewed literature, the existing structural data allows for modeling its interaction. The carbobenzyloxy (Cbz) group is a bulky and hydrophobic moiety. In a hypothetical binding scenario, this Cbz group would occupy the hydrophobic channel typically filled by the N-acyl chain of natural substrates. The lactone ring itself would interact with residues near the dizinc catalytic center. researchgate.net

Key features of the AHL lactonase active site from Bacillus thuringiensis include:

A Dizinc Metal Center: Two zinc ions (Zn1 and Zn2) are coordinated by histidine and aspartate residues. nih.gov

A Hydrophobic Channel: This channel, formed by several hydrophobic side chains, extends from the active site and is responsible for binding the acyl chain of the AHL substrate, contributing to substrate specificity. researchgate.net

Lactone Ring Binding Pocket: Specific residues interact with the homoserine lactone ring, positioning it for hydrolysis. researchgate.net

The interaction of Cbz-homoserine lactone would be heavily influenced by the fit of the Cbz group within this hydrophobic channel. Its size and rigidity compared to a flexible acyl chain could influence binding affinity and orientation, potentially making it a competitive inhibitor rather than a substrate.

AHL lactonases belong to the metallo-β-lactamase superfamily. nih.govnih.gov The catalytic mechanism for the hydrolysis of the AHL lactone ring is dependent on the two zinc ions in the active site. nih.govnih.gov These ions coordinate a water molecule, lowering its pKa and generating a potent hydroxide ion nucleophile. This hydroxide ion then attacks the electrophilic carbonyl carbon of the lactone ring, leading to the opening of the ring and inactivation of the signal molecule. nih.gov

Mutational studies have been instrumental in confirming the roles of specific active site residues. By substituting amino acids presumed to be involved in metal binding or catalysis, researchers can probe their contribution to the enzyme's function. nih.gov For instance, studies on the AHL lactonase from B. thuringiensis have shown that mutations in residues coordinating the zinc ions or lining the binding pocket can significantly impact catalytic efficiency. nih.gov

| Residue | Role | Effect of Mutation | Reference |

|---|---|---|---|

| His104, His106, His169 | Coordination of Zn1 ion. | Mutations lead to loss of metal binding and catalytic activity. | nih.gov |

| Asp108, His109, His235, Asp191 | Coordination of Zn2 ion. | Mutations disrupt metal coordination and impair enzymatic function. | nih.gov |

| Tyr194 | Presumed to contribute to substrate binding. | Y194F mutation shows a significant effect on the overall catalysis, altering substrate affinity and turnover rate. | nih.gov |

These studies collectively support a detailed mechanism where the enzyme's structure is finely tuned for AHL recognition and hydrolysis. The insights gained are crucial for understanding how these enzymes function and for the potential engineering of novel quorum quenching enzymes with tailored specificities. nih.gov

Homoserine in Amino Acid Biosynthetic Pathways

Homoserine is a key intermediate in the aspartate metabolic pathway, which is responsible for the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine in bacteria, fungi, and plants. wikipedia.orgwikipedia.org The enzymes within this pathway are attractive targets for the development of novel antimicrobial agents because the pathway is absent in mammals. wikipedia.orgebi.ac.uk

O-acetyl-L-homoserine sulfhydrylase (OAHS), also known as Met17 protein in yeast, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the biosynthesis of methionine. nih.govnih.gov It catalyzes the conversion of O-acetyl-L-homoserine (OAH) and hydrogen sulfide into homocysteine, a direct precursor to methionine. nih.govuniprot.org

The reaction is as follows: O-acetyl-L-homoserine + H₂S → L-homocysteine + acetate

Given its essential role in methionine synthesis for many microorganisms, OAHS is considered a promising target for the development of new antifungal and antibacterial drugs. nih.govnih.gov Inhibition of this enzyme would disrupt methionine production, leading to arrested growth or cell death.

The design of inhibitors for methionine biosynthesis enzymes often focuses on creating structural analogs of the natural substrates or intermediates. mdpi.com These analogs can act as competitive inhibitors by binding to the enzyme's active site without leading to a productive reaction, or in some cases, as suicide inhibitors that covalently modify and permanently inactivate the enzyme. nih.gov

Cbz-DL-homoserine represents a synthetic analog of homoserine. The carbobenzyloxy (Cbz) group is often used in peptide synthesis as a protecting group for amines and could be incorporated into inhibitor designs to enhance binding affinity or alter molecular properties. valpo.edu For instance, the synthesis of potential inhibitors for methionine synthase has involved the use of amino acid tails protected with Cbz groups. valpo.edu

Several inhibitors targeting enzymes in the methionine pathway have been identified and characterized.

| Inhibitor | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| L-Propargylglycine | O-acetylhomoserine sulfhydrylase (OAHS) | Suicide inhibitor | nih.gov |

| Nγ-acetyl-L-2,4-diaminobutyric acid | O-acetylhomoserine sulfhydrylase (OAHS) | Competitive inhibitor | nih.gov |

| L- and D-penicillamine | Homoserine O-acetyltransferase (Met2p) | Inhibitor, mechanism likely competitive | mdpi.com |

The development of such inhibitors provides a basis for creating novel therapeutic agents that specifically target microbial metabolic pathways.

Homoserine dehydrogenase (HSD) is a critical enzyme that catalyzes the third step in the aspartate pathway: the NAD(P)⁺-dependent reduction of L-aspartate-β-semialdehyde to L-homoserine. wikipedia.orgenzyme-database.org

The reaction is as follows: L-aspartate 4-semialdehyde + NAD(P)H + H⁺ ⇌ L-homoserine + NAD(P)⁺

This enzyme is a key regulatory point in the pathway and is often subject to feedback inhibition by downstream products, particularly L-threonine. wikipedia.orgfrontiersin.org The absence of HSD in mammals makes it an ideal target for developing selective antimicrobial and antifungal drugs. wikipedia.org

Several compounds have been identified as inhibitors of HSD activity. These are typically substrate analogs that compete with the natural substrate for binding to the active site. wikipedia.org

| Inhibitor | Description | Mechanism of Action | Reference |

|---|---|---|---|

| L-Threonine | The natural end-product of a branch of the pathway. | Allosteric feedback inhibitor. | wikipedia.orgnih.gov |

| 5-hydroxy-4-oxonorvaline (HON) | A structural analog of aspartate semialdehyde. | Irreversible, likely competitive inhibitor. | wikipedia.org |

| (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | An amino acid analog. | Inhibitor, likely competitive. | wikipedia.org |

| Phenolic Compounds | Various compounds containing a phenol group. | Competitive inhibitors; the phenolic hydroxyl group interacts with the amino acid binding site. | wikipedia.org |

The study of these inhibitors helps to elucidate the structure and function of the HSD active site and aids in the rational design of more potent and specific drugs targeting this essential microbial enzyme.

V. Advanced Applications and Emerging Research Areas of Cbz Dl Homoserine

Cbz-DL-Homoserine as a Scaffold in Medicinal Chemistry

Homoserine and its derivatives, particularly N-acyl homoserine lactones (AHLs), are recognized for their biological relevance, notably in bacterial quorum sensing. This has spurred interest in utilizing homoserine-derived structures as scaffolds for developing novel therapeutic agents.

Homoserine-based scaffolds have shown potential in the development of therapeutic agents, primarily by targeting bacterial communication systems or serving as chiral building blocks for a variety of biologically active compounds. N-acyl homoserine lactones (AHLs), a class of signaling molecules structurally related to homoserine, are key in Gram-negative bacterial quorum sensing ontosight.ai. Modulating this quorum sensing system through AHL analogues presents a strategy for controlling bacterial behavior, including biofilm formation and virulence factor production nih.govontosight.ai. AHL analogues are being explored as innovative therapeutic agents, particularly for applications like controlling bacterial biofilms and enhancing antibiotic efficacy nih.gov.

Beyond quorum sensing, homoserine and its derivatives serve as convenient chiral starting materials for synthesizing a range of chiral compounds with applications in the pharmaceutical industry sabinsa.com. For instance, L-homoserine and D-homoserine can be transformed into various cyclic and acyclic C4-chiral synthons sabinsa.com. These synthons can be further elaborated through reactions like nucleophilic attack by amines, phenols, or thiols, and organometallic coupling for C-C bond formation sabinsa.com. The core structure of homoserine derivatives is also found in certain antibiotics, such as carbapenams and fluoroquinolones sabinsa.com. The availability of homoserine enantiomers in industrial quantities facilitates access to these chiral structures for potential drug development sabinsa.com.

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecular scaffold influence its biological activity. For homoserine-based compounds, particularly AHLs, SAR studies have focused on the impact of the acyl side chain and the homoserine lactone ring on quorum sensing modulation.

Studies on N-acyl homoserine lactone analogues have aimed to delineate the chemical features critical for their function as agonists or antagonists of LuxR-type receptors, which are involved in quorum sensing nih.govnih.gov. For example, investigations into N-butanoyl-L-homoserine lactone (BHL) analogues have defined SARs and identified structural motifs important for activating or inhibiting the RhlR receptor in Pseudomonas aeruginosa nih.gov. These studies have identified agonists with significantly higher potencies than BHL and with selectivity for RhlR over other receptors like LasR nih.gov.

SAR studies on N-sulfonyl homoserine lactone derivatives have also been conducted to evaluate their quorum sensing inhibitory activities. These studies have indicated that the nature of the substituent in the side chain can significantly impact activity researchgate.net. For instance, compounds with a thiophene (B33073) group in the side chain showed better activity compared to those with furan, pyrrole, pyridyl, and phenethyl groups researchgate.net.

Furthermore, SAR exploration of racemic N-acyl homoserine compounds has revealed the importance of stereochemistry for biological activity. For example, in studies evaluating anti-schistosomal activity, the (R)-enantiomer of a racemic N-acyl homoserine compound retained activity, while the (S)-enantiomer lost activity, suggesting that stereo-specificity is critical to the SAR plos.org. Modifications to the lactone ring, such as substitution with a thiolactone ring, have also been shown to improve potency plos.org.

This compound in Material Science and Sensor Development

Homoserine derivatives, including protected forms, have found applications in material science, particularly in the development of sensors for detecting biologically relevant molecules like quorum sensing signals.

Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed to selectively bind to a target molecule. The structural similarity of homoserine and its derivatives to bacterial quorum sensing molecules, specifically AHLs, has led to the development of MIPs for AHL detection. MIPs offer a promising approach for the selective and sensitive detection of AHLs in various matrices.

MIPs for AHL detection are typically synthesized using the target AHL as a template molecule during polymerization acs.orgnih.govacs.orgmitacs.caresearchgate.netrsc.orgresearchgate.net. After polymerization and removal of the template, the polymer retains cavities that are complementary in shape, size, and functional groups to the target AHL, allowing for selective rebinding nih.govresearchgate.net. These MIPs can be integrated into sensing platforms, such as electrochemical sensors or fluorescence sensors, for quantitative detection of AHLs mdpi.comacs.orgnih.govnih.govacs.orgresearchgate.netrsc.orgresearchgate.net.

Examples include MIP-based electrochemical sensors developed for the detection of (S)-N-butyryl homoserine lactone (BHL), a quorum sensing molecule of Pseudomonas aeruginosa acs.orgnih.govacs.org. These sensors have demonstrated high specificity and good selectivity for BHL detection in environmental water samples acs.orgnih.govacs.org. Fluorescence-sensing platforms based on MIP-coated quantum dots have also been developed for the detection and quantification of AHLs, showing good linearity and low detection limits for various AHLs nih.govresearchgate.netresearchgate.net. MIPs have also been explored as capturing agents to prevent bacterial biofilm formation by sequestering quorum sensing signal molecules like N-3-oxo-dodecanoyl-L-Homoserine lactone (C12-AHL) mitacs.ca.

Conductive molecularly imprinted polymers (cMIPs) combine the selective recognition capabilities of MIPs with the signal transduction properties of conductive materials, enabling the development of electrochemical sensors. Homoserine lactone derivatives, including Cbz-homoserine lactone, have been used as template molecules in the development of cMIPs for the detection of quorum sensing precursors.

Studies have reported the synthesis and application of cMIPs based on conductive polymers like polypyrrole or using conductive monomers such as substituted dipyrromethanes mdpi.comscilit.comresearchgate.net. For instance, conductive molecularly imprinted polymers (cMIPs) have been developed using 5-phenyl-dipyrromethane and 5-phenol-dipyrromethane as monomers and N-carbobenzoxy-L-homoserine lactone (Cbz-HS) or acetyl-homoserine lactone (Acetyl-HS) as template molecules mdpi.comscilit.comresearchgate.netscite.ai. These cMIPs were prepared via electrochemical polymerization and their selectivity and sensitivity were assessed using techniques like electrochemical quartz crystal microbalance (EQCM/QCM) mdpi.comscilit.comresearchgate.netscite.ai.

NMR studies have been employed to gain insight into the interactions between the monomers and the homoserine lactone templates during the imprinting process mdpi.comscilit.comresearchgate.net. These studies provide preliminary information on the probable interaction positions and highlight the role of the hydration shell mdpi.comscilit.comresearchgate.net. QCM measurements have demonstrated that the selectivity of these cMIPs can be influenced by the pendant group of the dipyrromethane monomer mdpi.comscilit.comresearchgate.net. Such cMIP sensors have shown the ability to detect analytes in specific linear ranges with evaluated limits of detection mdpi.comscilit.comresearchgate.net.

Stereoselective Transformations for Accessing this compound Enantiomers as Chiral Synthons

The stereochemistry of molecules is paramount in many scientific fields, particularly in the synthesis of pharmaceuticals and fine chemicals. Accessing specific enantiomers of chiral compounds like homoserine derivatives is often necessary for developing stereochemically pure products. This compound, being a racemic mixture, serves as a precursor from which the individual enantiomers, Cbz-L-homoserine and Cbz-D-homoserine, can be obtained through stereoselective transformations. These enantiomers are valuable chiral synthons.

Optically active homoserine lactones and their corresponding homoserine derivatives are recognized as important structural elements of biologically active compounds and valuable synthons for preparing enantiomerically pure derivatives nih.govgoogle.com. Various strategies exist for the stereoselective synthesis of optically active homoserine and its derivatives. These often utilize the chiral pool, starting from naturally occurring chiral amino acids like homoserine, aspartic acid, or methionine, followed by side chain modifications nih.gov.

Stereoselective transformations can involve both chemical and enzymatic methods. Enzymatic approaches, such as kinetic resolution using enzymes like lipases or amino acid oxidases, can be employed to separate the enantiomers from a racemic mixture like DL-homoserine or its protected derivatives chemsrc.comunifi.itrsc.org. For example, enzymatic kinetic resolution of N-Cbz derivatives has been explored in the synthesis of chiral compounds unifi.it.

Furthermore, stereoselective synthesis can be achieved through de novo routes. Strategies for the synthesis of optically active aspartaldehyde derivatives, which are easily available from L-homoserine, have been reviewed, highlighting different synthetic routes, protecting group strategies, and applications as chiral synthons nih.govsabinsa.com. Stereoselective synthesis of homoserine enantiomers has also been achieved through one-pot cyclic reactions utilizing biocatalysts, yielding enantiomers with high enantiomeric excess nih.gov. The synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids has been reported using olefination of a Cbz-protected serine aldehyde equivalent, demonstrating the utility of Cbz-protected amino acid derivatives as synthons in stereoselective synthesis researchgate.net.

The demand for processes that allow the synthesis of homoserine lactones and derivatives from readily available starting materials in an enantioselective manner is significant google.com. Catalytic hydrogenation of aldehydes has been proposed as a method for the enantioselective preparation of homoserine lactones google.com. These stereoselective transformations are essential for providing access to the pure enantiomers of Cbz-homoserine, which can then be utilized as defined chiral building blocks in the synthesis of complex stereochemically pure molecules with desired biological activities.

Enantioselective Production of L- and D-Homoserine

The enantioselective production of L- and D-homoserine is of significant interest due to the distinct biological roles and applications of these stereoisomers. While traditional methods for obtaining enantiopure amino acids often involve classical resolution techniques, enzymatic and biocatalytic approaches offer promising alternatives for their stereoselective synthesis or resolution, sometimes utilizing protected intermediates like this compound or its derivatives.

One notable approach involves a biocatalytic one-pot cyclic cascade system that enables the stereoselective synthesis of both L- and D-homoserine. This system utilizes readily available and inexpensive starting materials, such as formaldehyde (B43269) and alanine, in conjunction with a combination of enzymes: a class II pyruvate (B1213749) aldolase (B8822740) and a stereoselective transaminase. The process involves an aldol (B89426) addition followed by a reductive amination reaction, with effective recycling of pyruvate to drive the pathway accelachem.comchem960.com.

In studies detailing this biocatalytic cascade, the products were isolated as their Cbz-protected lactone forms, specifically Cbz-L-homoserine lactone and Cbz-D-homoserine lactone accelachem.comchem960.com. This highlights the utility of Cbz protection in the isolation and potential downstream applications of the enantiopure homoserine derivatives obtained through this method. The cascade system has demonstrated high efficiency, achieving significant product concentrations, yields, and excellent enantiomeric purity accelachem.comchem960.com.

Detailed research findings from this biocatalytic cascade synthesis are summarized in the table below, illustrating the effectiveness of different transaminases in directing the stereochemical outcome and the resulting yields and enantiomeric excess (ee) of the isolated Cbz-protected homoserine lactones.

| Transaminase (Prozomix TA) | Product Isolated as | Isolated Yield (%) | Enantiomeric Excess (ee) (%) |

| TA39 | Cbz-L-homoserine lactone | 56 | >99 (S) |

| TA7 | Cbz-D-homoserine lactone | 64 | >99 (R) |

| TA17 | Cbz-D-homoserine lactone | 59 | >99 (R) |

| TA43 | Cbz-D-homoserine lactone | 63 | >99 (R) |

Note: Data extracted from a biocatalytic cascade system where products were isolated as Cbz-L- and Cbz-D-homoserine lactone. accelachem.comchem960.com

Beyond de novo synthesis, enzymatic resolution of racemic mixtures of protected amino acids, including Cbz-DL-amino acids, presents another strategy for obtaining enantiopure compounds. Enzymes capable of selectively cleaving the Cbz protecting group from one enantiomer in a racemic mixture have been explored. This kinetic resolution approach allows for the recovery of the desired enantiomer in deprotected form, while the undesired enantiomer remains protected, facilitating their separation. While specific detailed studies on the enzymatic resolution of this compound via selective deprotection were not extensively detailed in the search results, the general principle of using enzymes for enantioselective Cbz cleavage from racemic amino acid derivatives has been established, suggesting its potential applicability to this compound for the production of enantiopure L- or D-homoserine after subsequent deprotection of the remaining protected enantiomer.

The synthesis of protected homoserine enantiomers, such as Cbz-D-homoserine, has also been reported, indicating their availability as potential starting materials or intermediates in enantioselective transformations.

The use of this compound or its protected enantiomers and derivatives in these biocatalytic and enzymatic processes underscores their role as valuable substrates and intermediates in the enantioselective production of L- and D-homoserine, providing access to these important chiral building blocks.

Q & A

Q. What are the standard synthetic protocols for Cbz-DL-homoserine, and how can reaction conditions be optimized for improved yields?

this compound is typically synthesized via carbobenzyloxy (Cbz) protection of DL-homoserine. Key steps include:

- Amino group protection : React DL-homoserine with benzyl chloroformate in a basic aqueous medium (e.g., sodium bicarbonate) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

- Yield optimization : Adjust stoichiometry, reaction time, and temperature. For example, lower temperatures reduce racemization but may prolong reaction times. Validate purity via HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers and quantify optical purity .

- NMR spectroscopy : Analyze coupling constants in -NMR (e.g., -values for vicinal protons) to confirm stereochemistry .

- Polarimetry : Measure specific rotation and compare with literature values for DL- and L/D-homoserine derivatives .

Q. How can researchers identify reliable spectral data for this compound in public databases?

- Cross-reference databases : Use ChemSpider, NIST Chemistry WebBook, and Cambridge Structural Database (CSD) to compare NMR, IR, and mass spectra. Discrepancies should be resolved via experimental replication .

- Validate literature sources : Prioritize peer-reviewed journals with detailed experimental sections (e.g., Med. Chem. Commun. guidelines) .

Advanced Research Questions

Q. How can contradictory reports on the solubility of this compound in polar solvents be resolved?

- Systematic solubility testing : Conduct experiments under controlled conditions (temperature, pH, ionic strength) using UV-Vis spectroscopy or gravimetric analysis.

- Data normalization : Compare results with structurally similar compounds (e.g., Cbz-protected amino acids) to identify outliers .

- Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to identify variables influencing solubility .

Q. What strategies are effective for minimizing racemization during this compound synthesis?

- Low-temperature reactions : Perform protection steps at 0–5°C to reduce kinetic racemization .

- Acid/base selection : Use mild bases (e.g., NaHCO) instead of strong bases (e.g., NaOH) to avoid alkaline-induced racemization .

- In-line monitoring : Implement real-time FTIR or Raman spectroscopy to detect early-stage racemization and adjust conditions dynamically .

Q. How can computational modeling predict the reactivity of this compound in novel peptide coupling reactions?

- Molecular dynamics (MD) simulations : Model interactions between this compound and coupling agents (e.g., EDC/HOBt) to predict activation barriers.

- Density Functional Theory (DFT) : Calculate charge distribution and nucleophilicity of functional groups to optimize reaction pathways .

- Database mining : Leverage tools like SciFinder to identify analogous reactions and validate predictions experimentally .

Q. What methodologies address discrepancies in reported biological activities of this compound derivatives?

- Dose-response standardization : Use in vitro assays (e.g., enzyme inhibition) with controlled compound purity (HPLC-validated) and cell lines (e.g., HEK293) .

- Structural-activity relationship (SAR) studies : Synthesize derivatives with systematic modifications (e.g., side-chain elongation) to isolate contributing factors .

- Reproducibility protocols : Adopt guidelines from Beilstein Journal of Organic Chemistry for detailed experimental reporting .

Methodological Resources

- Literature search : Use PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND synthesis NOT industrial") .

- Data validation : Cross-check spectral data against the Cambridge Structural Database (CSD) and NIST WebBook .

- Ethical reporting : Follow ICH guidelines for documenting synthetic procedures and analytical results to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.